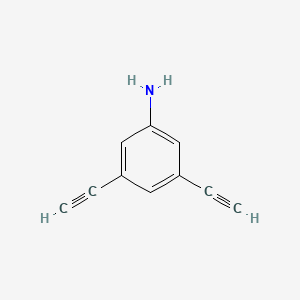

3,5-Diethynylaniline

Description

Structure

3D Structure

Properties

CAS No. |

402956-36-9 |

|---|---|

Molecular Formula |

C10H7N |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3,5-diethynylaniline |

InChI |

InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |

InChI Key |

XRGBJBOYNHXWPA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)N)C#C |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Diethynylaniline CAS 402956-36-9 properties

An In-Depth Technical Guide to 3,5-Diethynylaniline: Synthesis, Properties, and Advanced Applications

Introduction

3,5-Diethynylaniline, with CAS number 402956-36-9, is a highly functional aromatic compound that serves as a pivotal building block in the realm of advanced materials and polymer chemistry. Its molecular architecture is distinguished by a central aniline core functionalized with two terminal ethynyl groups at the meta positions. This unique trifunctional nature—a nucleophilic amine group and two highly reactive alkyne moieties—renders it an exceptionally versatile monomer for the synthesis of complex macromolecular structures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of 3,5-Diethynylaniline, details robust synthetic and polymerization protocols, explores its primary applications in creating high-performance polymers, and outlines essential safety and handling procedures. The insights herein are designed to empower scientific innovation by providing both foundational knowledge and practical, field-proven methodologies.

Section 1: Physicochemical and Spectroscopic Properties

The defining characteristic of 3,5-Diethynylaniline is its dual reactivity, which is a direct consequence of its structure. The aniline group provides a site for oxidative polymerization and further chemical modification, while the two terminal alkyne groups are precursors for cross-linking reactions and metal-catalyzed couplings.[1]

Core Properties

| Property | Value |

| CAS Number | 402956-36-9 |

| Molecular Formula | C₁₀H₇N |

| Molecular Weight | 141.17 g/mol |

| Appearance | Expected to be a solid at room temperature, potentially a crystalline powder, color may range from off-white to brown, darkening on exposure to air and light, typical of anilines. |

| Solubility | Expected to be soluble in common organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF); likely insoluble in water.[2][3] |

Spectroscopic Signature

While specific spectral data is not widely published, the expected spectroscopic characteristics can be inferred from its structure:

-

¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on the benzene ring, a singlet for the two equivalent terminal alkyne protons (–C≡C-H ), and a broad singlet for the amine (–NH₂ ) protons.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with unique signals for the carbons bonded to the amine and ethynyl groups. The sp-hybridized carbons of the alkyne groups (–C ≡C –H) will appear in their typical downfield region.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected to be present: a sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a medium absorption near 2100 cm⁻¹ for the C≡C triple bond stretch, and characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.

Caption: Molecular structure of 3,5-Diethynylaniline.

Section 2: Synthesis and Purification

The most efficient and widely adopted method for synthesizing aryl alkynes, including 3,5-Diethynylaniline, is the Sonogashira cross-coupling reaction.[4][5] This powerful reaction forms a carbon-carbon bond between the sp² carbon of an aryl halide and the sp carbon of a terminal alkyne.

Causality in Synthetic Strategy

The Sonogashira coupling is preferred due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6] The synthesis of 3,5-Diethynylaniline typically begins with a 3,5-dihaloaniline, such as 3,5-dibromoaniline.

-

Choice of Protected Alkyne: A protected alkyne, most commonly trimethylsilylacetylene (TMSA), is used instead of acetylene gas.[4] This is a critical choice to prevent the undesirable side reaction of Glaser coupling (homo-coupling of the terminal alkyne), thereby ensuring that the coupling occurs selectively at the aryl halide positions.[4]

-

Catalyst System: The reaction is catalyzed by a dual-metal system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) serves as the primary cross-coupling catalyst. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst that facilitates the reaction by forming a more reactive copper-acetylide intermediate.[6][7]

-

Deprotection: Following the successful double coupling reaction, the silyl protecting groups are easily removed under mild conditions, typically using a base like potassium carbonate or a fluoride source, to yield the final product.[4]

Caption: Sonogashira coupling workflow for 3,5-Diethynylaniline synthesis.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes the synthesis starting from 3,5-dibromoaniline. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Part A: Sonogashira Coupling

-

Reactor Setup: To a dry, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3,5-dibromoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (CuI, 0.10 eq).

-

Solvent and Reagents: Add degassed anhydrous solvent (e.g., THF or DMF) followed by degassed triethylamine (TEA, 3.0 eq).

-

Alkyne Addition: Slowly add trimethylsilylacetylene (TMSA, 2.2-2.5 eq) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 60-80°C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

Part B: Deprotection

-

Setup: Dissolve the crude intermediate from Part A in methanol in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃, 3.0-4.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted into the product (typically 2-4 hours).

-

Work-up: Filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove salts. Dry the organic layer and concentrate to yield the crude product.

Part C: Purification

-

Chromatography: Purify the crude 3,5-Diethynylaniline by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure product.

Section 3: Core Applications in Polymer Science

The dual functionality of 3,5-Diethynylaniline makes it a prime candidate for creating two distinct classes of high-performance polymers: thermosetting networks and conjugated conductive polymers.[1]

Thermosetting Polymers via Ethynyl Group Cross-linking

The terminal ethynyl groups can undergo thermal or catalytic polymerization to form a highly cross-linked, three-dimensional aromatic network.[1][8] This curing process transforms the monomer into an infusible and insoluble thermoset material.

Causality of Properties: The high degree of cross-linking and the inherent rigidity of the aromatic rings result in materials with exceptional properties:

-

High Thermal Stability: The strong covalent network resists thermal degradation.

-

Excellent Mechanical Strength: The rigid structure provides high modulus and strength.

-

Chemical Resistance: The dense network limits the penetration of solvents and chemicals.

These properties make such polymers highly suitable for demanding applications in the aerospace and microelectronics industries as adhesives, matrix resins for composites, and encapsulants.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

3,5-Diethynylaniline molecular weight and formula

Technical Monograph: 3,5-Diethynylaniline

Executive Summary

3,5-Diethynylaniline (CAS: 402956-36-9) is a high-value bifunctional building block used primarily in the synthesis of advanced materials, including Covalent Organic Frameworks (COFs), molecular electronics, and shape-persistent macrocycles.[1] Its structure features a benzene ring substituted with a primary amine and two terminal ethynyl groups at the meta positions. This unique geometry allows it to serve as a "cruciform" or trigonal scaffold, enabling orthogonal functionalization: the amine group participates in condensation (e.g., imine formation) or diazo coupling, while the ethynyl groups are primed for Sonogashira coupling or "Click" chemistry (CuAAC).

Physicochemical Profile

| Property | Data |

| IUPAC Name | 3,5-Diethynylaniline |

| CAS Number | 402956-36-9 |

| Molecular Formula | C₁₀H₇N |

| Molecular Weight | 141.17 g/mol |

| Appearance | Pale yellow to light brown solid |

| Melting Point | 85–95 °C |

| Solubility | Soluble in CH₂Cl₂, THF, DMSO, Ethyl Acetate; Insoluble in Water |

| SMILES | NC1=CC(C#C)=CC(C#C)=C1 |

| InChI Key | InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |

Synthesis & Production

The synthesis of 3,5-diethynylaniline is a classic example of cross-coupling chemistry, typically proceeding via a Sonogashira coupling of a dihaloaniline precursor followed by desilylation.

Protocol Overview

-

Precursor Selection: 3,5-Dibromoaniline or 3,5-Diiodoaniline. The diiodo derivative is more reactive but often more expensive; the dibromo derivative is standard.

-

Protection Strategy: Direct ethynylation with acetylene gas is difficult to control. Trimethylsilylacetylene (TMSA) is used to introduce protected alkyne groups.

-

Deprotection: Removal of the TMS groups using a mild base or fluoride source.

Step-by-Step Methodology

-

Step 1: Sonogashira Coupling

-

Reagents: 3,5-Dibromoaniline (1.0 eq), TMS-Acetylene (2.5 eq), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (2 mol%).

-

Solvent: Anhydrous Triethylamine (Et₃N) or Et₃N/THF mixture (degassed).

-

Conditions: Heat to 60–80 °C under Argon/Nitrogen for 12–24 hours.

-

Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). Product: 3,5-Bis((trimethylsilyl)ethynyl)aniline.

-

-

Step 2: Desilylation

-

Reagents: K₂CO₃ (excess) or TBAF.

-

Solvent: Methanol/DCM (1:1).

-

Conditions: Stir at room temperature for 2–4 hours.

-

Workup: Aqueous wash, extraction with DCM, and recrystallization or short-column purification.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis via Sonogashira coupling and base-mediated deprotection.

Characterization & Structural Validation

Trustworthy identification relies on confirming the symmetry of the molecule and the presence of terminal alkynes.

Nuclear Magnetic Resonance (NMR)

Due to the C₂v symmetry of the molecule, the NMR spectra are distinctively simple.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.9–7.1 ppm (2H, d/s): Protons at positions 2 and 6 (ortho to amine).

-

δ ~7.2–7.3 ppm (1H, t/s): Proton at position 4 (between ethynyl groups).

-

δ ~3.7–4.0 ppm (2H, broad s): Amine protons (-NH₂). Note: Shift varies with concentration/solvent.

-

δ ~3.0–3.1 ppm (2H, s): Terminal acetylenic protons (≡C-H ).

-

-

¹³C NMR:

-

Expect signals for the alkyne carbons (~77 ppm and ~83 ppm) and four aromatic signals (C-NH₂, C-H ortho, C-H para, C-C≡C).

-

Infrared Spectroscopy (FT-IR)

-

~3300 cm⁻¹: Sharp, strong stretch characteristic of terminal alkyne C–H.

-

~3300–3400 cm⁻¹: Doublet typical of primary amines (N–H stretch), often overlapping with the alkyne C–H.

-

~2100 cm⁻¹: Weak to medium stretch for the C≡C triple bond.

Applications in Materials Science

3,5-Diethynylaniline is a "privileged structure" in nanotechnology due to its ability to link disparate chemical functionalities.

-

Covalent Organic Frameworks (COFs):

-

Used as a vertex unit. The amine can form imine linkages with trialdehydes, while the ethynyl groups remain available for post-synthetic modification (PSM) via Click chemistry to introduce polarity or catalytic sites into the pore walls.

-

-

Molecular Electronics:

-

Acts as an "alligator clip" (via the amine or potential diazonium conversion) to bind to gold electrodes, with the ethynyl backbone serving as a rigid, conjugated wire for electron transport.

-

-

Polyimides & Polymers:

-

Used as an end-capper in polyimide synthesis. Upon thermal curing, the ethynyl groups crosslink (trimerize) to form a thermoset resin with extremely high thermal stability.

-

Application Logic Diagram

Caption: Divergent reactivity profile allowing dual-mode functionalization.

Safety & Handling

-

Instability: Terminal aromatic alkynes can be prone to oxidative coupling (Glaser coupling) if exposed to air/light for prolonged periods. Store under inert gas (Argon) at low temperature (2–8 °C).

-

Toxicity: Like most anilines, it should be treated as potentially toxic by inhalation and skin absorption. Use nitrile gloves and work in a fume hood.

-

Explosivity: While stable, compounds with multiple high-energy alkyne bonds can be energetic. Avoid heating bulk quantities without solvent.

References

-

ChemSrc. (2025). CAS 402956-36-9 Entry.[1][2][3][4][5] Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Targeted covalent inhibitors of MDM2. (Contextual usage of 3,5-diethynylaniline as intermediate). Retrieved from [Link]

- Google Patents. (2016). WO2016052323A1 - Support substrate for display.... (Lists 3,5-diethynylaniline as a crosslinking monomer).

Sources

An In-Depth Technical Guide to the Synthesis of Ethynyl-Functionalized Aniline Derivatives

Introduction

Ethynyl-functionalized aniline derivatives are a class of organic compounds characterized by an aniline core substituted with at least one ethynyl (–C≡CH) group. This unique bifunctional architecture, combining a nucleophilic amino group and a reactive alkyne moiety, renders these molecules highly versatile building blocks in modern chemistry. Their significance spans from being pivotal intermediates in the synthesis of high-value pharmaceuticals to serving as essential monomers for advanced functional polymers.

In the realm of drug development, the aniline scaffold is a privileged structure, known for its ability to form key interactions with biological targets.[1] The addition of an ethynyl group provides a rigid linker and a reactive handle for further molecular elaboration. This is exemplified by 3-ethynylaniline, a crucial precursor in the synthesis of the blockbuster anti-cancer drug erlotinib.[2] Furthermore, the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and the rapid assembly of complex molecular architectures.[3][4]

In materials science, the polymerization of ethynyl-functionalized anilines leads to the formation of conjugated polymers with interesting electronic and optical properties, making them suitable for applications in sensors, conductive coatings, and organic electronics.[5][6]

Given their importance, the development of efficient, scalable, and versatile synthetic routes to these derivatives is a topic of significant academic and industrial interest. This guide provides an in-depth analysis of the core synthetic methodologies, focusing on the underlying chemical principles, field-proven experimental protocols, and the causality behind strategic choices in reaction design.

Core Synthetic Methodologies

The synthesis of ethynyl-functionalized anilines is dominated by two principal strategies: the direct formation of the aryl-alkyne bond via transition-metal-catalyzed cross-coupling reactions and the sequential construction involving the modification of a pre-functionalized aromatic ring followed by transformation into the aniline.

The Sonogashira Cross-Coupling Reaction: A Direct and Powerful Approach

The Sonogashira coupling, developed by Kenkichi Sonogashira in 1975, remains the most prevalent and versatile method for forming a bond between an sp²-hybridized aryl carbon and an sp-hybridized alkyne carbon.[2][7] The reaction involves the coupling of a haloaniline with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of an amine base.[7][8]

Causality and Mechanistic Insights

The reaction proceeds through a synergistic dual catalytic cycle. The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, forming an Ar-Pd(II)-X species. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination, which releases the final arylethynyl product and regenerates the active Pd(0) catalyst.

Key Experimental Considerations (Field-Proven Insights)

-

Choice of Haloaniline: The reactivity of the aryl halide is critical and follows the order: I > Br >> Cl.[9] 3-Iodoaniline is a common and highly reactive starting material. While aryl bromides are also viable, they often require higher temperatures or more active catalyst systems.[9]

-

Alkyne Protecting Groups: A crucial aspect of a successful Sonogashira coupling is the use of a protected terminal alkyne, most commonly trimethylsilylacetylene (TMSA).[10] This strategy prevents the undesirable oxidative self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction catalyzed by the copper co-catalyst.[10] The silyl group is easily removed in a subsequent step under mild conditions.[11][12]

-

Catalyst System: The standard system consists of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂ which is reduced in situ, or Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI).[9] The reaction is performed in an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which acts as both the base and often as the solvent.[9]

-

Reaction Conditions: The reaction must be performed under anhydrous and anaerobic (e.g., argon or nitrogen atmosphere) conditions to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Workflow for Sonogashira Synthesis of 3-Ethynylaniline

Caption: General two-step workflow for 3-ethynylaniline synthesis.[9]

Detailed Experimental Protocol: Synthesis of 3-Ethynylaniline

Step 1: Sonogashira Coupling of 3-Iodoaniline with Trimethylsilylacetylene (TMSA) [9][10]

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodoaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

-

Solvent and Base Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Add anhydrous, degassed tetrahydrofuran (THF) and anhydrous, degassed triethylamine (TEA, 3.0 eq.) via syringe.

-

Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

-

Reaction Execution: Heat the reaction mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-iodoaniline is completely consumed.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-((trimethylsilyl)ethynyl)aniline. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group [10]

Method A: Mild Base (Potassium Carbonate)

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline from the previous step in methanol.

-

Add an excess of potassium carbonate (K₂CO₃, ~3.0 eq.).

-

Stir the mixture vigorously at room temperature. Monitor by TLC until the starting material is consumed (typically 2-16 hours).

-

Once complete, filter off the solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water to remove salts, dry the organic layer, and concentrate to yield 3-ethynylaniline.

Method B: Fluoride Source (TBAF)

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in THF under an argon atmosphere.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 eq.) dropwise at room temperature.

-

Stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-ethynylaniline.

| Parameter | Condition | Rationale |

| Aryl Halide | 3-Iodoaniline | High reactivity in oxidative addition. |

| Alkyne | Trimethylsilylacetylene | Prevents Glaser self-coupling. |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Efficiently catalyzes the C-C bond formation. |

| Cu Co-catalyst | CuI (3-10 mol%) | Facilitates alkyne activation via acetylide formation. |

| Base/Solvent | Triethylamine (TEA) | Neutralizes HX byproduct, serves as a solvent. |

| Atmosphere | Anhydrous, Argon/N₂ | Protects the Pd(0) catalyst from deactivation. |

| Yield (Overall) | 65-90% | Typical range for this two-step sequence. |

| Table 1: Typical reaction parameters for the Sonogashira synthesis of 3-ethynylaniline.[2][9] |

The Stephens-Castro Coupling

The Stephens-Castro coupling, reported in 1963, is a foundational reaction in aryl-alkyne synthesis and a direct precursor to the Sonogashira coupling.[13] This reaction involves the coupling of a pre-formed, stoichiometric copper(I) acetylide with an aryl halide, typically in a solvent like hot pyridine.[13][14][15]

Comparison with Sonogashira Coupling

While the Sonogashira reaction has largely superseded it due to its use of catalytic copper and milder conditions, the Stephens-Castro coupling remains relevant.[13][14] It does not require a palladium co-catalyst and can be advantageous for synthesizing certain heterocyclic compounds where a nucleophilic group is positioned ortho to the aryl halide.[13] However, the need to pre-form the often-unstable copper acetylide and the typically harsher reaction conditions (e.g., refluxing pyridine) are significant drawbacks.

Workflow for Stephens-Castro Coupling

Caption: Two-stage process of the Stephens-Castro coupling.

Synthesis via Reduction of Nitroaromatic Precursors

Synthetic Pathway to 3-Ethynylaniline

The synthesis of 3-ethynylaniline from m-nitrobenzaldehyde is a well-documented example of this strategy.[16]

-

Condensation: m-Nitrobenzaldehyde is condensed with malonic acid to form m-nitrocinnamic acid.

-

Bromination-Debromination: The cinnamic acid derivative undergoes bromination across the double bond, followed by a double dehydrobromination and decarboxylation using a strong base to form 3-ethynylnitrobenzene.

-

Nitro Group Reduction: The final and key step is the reduction of the nitro group to an amine. This can be achieved with various reducing agents.

Workflow for Nitro Reduction Pathway

Caption: Linear synthesis of 3-ethynylaniline via a nitro precursor.[2][16]

Detailed Experimental Protocol: Reduction of 3-Ethynylnitrobenzene [2]

-

Reaction Setup: In a round-bottom flask, create a suspension of iron powder (Fe, 5.0 eq.) in a mixture of ethanol and water.

-

Acidification: Add a small amount of concentrated hydrochloric acid (HCl) to activate the iron and bring the pH to approximately 5. Heat the mixture to 60°C.

-

Substrate Addition: Add a solution of 3-ethynylnitrobenzene (1.0 eq.) in ethanol dropwise to the stirred iron suspension.

-

Reaction Execution: Maintain the temperature and stir vigorously. The reaction is exothermic. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Filter the mixture through Celite to remove iron salts. Wash the Celite pad thoroughly with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethynylaniline.

| Reducing System | Typical Conditions | Advantages/Disadvantages |

| Fe / HCl or NH₄Cl | EtOH/H₂O, 60-80°C | Inexpensive, effective. Requires filtration of iron sludge. |

| SnCl₂·2H₂O | EtOH, Reflux | Homogeneous, good yields. Tin waste is toxic. |

| Catalytic Hydrogenation | H₂ (gas), Pd/C | Clean reaction, high yield. Requires specialized pressure equipment. |

| Table 2: Comparison of common reagents for nitro group reduction. |

Conclusion

The synthesis of ethynyl-functionalized aniline derivatives is a well-established field with robust and versatile methodologies. The palladium/copper-catalyzed Sonogashira coupling stands out as the premier method, offering a direct, high-yielding, and broadly applicable route from readily available haloanilines. The strategic use of silyl-protected alkynes is a critical, field-validated technique to ensure high efficiency by preventing side reactions. For specific applications or when starting materials dictate, classical multi-step syntheses involving the reduction of a nitroaromatic precursor provide a reliable alternative. The choice of synthetic strategy ultimately depends on factors such as substrate availability, cost, scalability, and the specific isomeric substitution pattern required. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently and successfully synthesize these valuable chemical intermediates.

References

- Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. (2024). Chem Rev Lett, 7, 1010-1022.

-

Larson, G. L. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Available at: [Link]

-

Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline. (n.d.). Request PDF. Available at: [Link]

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Available at: [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC. Available at: [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). European Journal of Chemistry. Available at: [Link]

-

Castro–Stephens coupling. (n.d.). Wikipedia. Available at: [Link]

-

Castro-Stephens coupling. (n.d.). chemeurope.com. Available at: [Link]

- Stephens, R. D., & Castro, C. E. (1963). The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 28(12), 3313–3315.

- Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib. (n.d.). Google Patents.

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Ethynylaniline 97 14235-81-5 [sigmaaldrich.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gelest.com [gelest.com]

- 13. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Castro-Stephens_coupling [chemeurope.com]

- 16. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]

The Versatility of 3,5-Diethynylaniline: A Technical Guide to its Applications in Advanced Materials Science

Abstract

3,5-Diethynylaniline, a unique aromatic diamine featuring two reactive ethynyl groups, has emerged as a pivotal building block in the design and synthesis of high-performance polymers and functional materials. Its rigid structure, coupled with the dual reactivity of the amine and ethynyl functionalities, offers a versatile platform for creating materials with exceptional thermal stability, mechanical robustness, and tailored electronic properties. This in-depth technical guide provides researchers, scientists, and materials development professionals with a comprehensive overview of the core applications of 3,5-diethynylaniline. We will explore its role in the fabrication of advanced thermosets for aerospace and electronics, the development of porous organic polymers for separation and catalysis, its potential as a precursor for carbon materials, and its utility in constructing intricate hyperbranched and dendritic architectures. This guide will delve into the underlying scientific principles, provide exemplary experimental protocols, and present key performance data to facilitate the exploration and application of this remarkable monomer.

Introduction: The Molecular Architecture and Intrinsic Properties of 3,5-Diethynylaniline

3,5-Diethynylaniline is an aromatic compound characterized by an aniline core substituted with two ethynyl groups at the meta positions. This specific arrangement of functional groups imparts a unique combination of properties that are highly desirable in materials science. The aniline moiety provides a site for traditional amine-based polymerizations, such as the formation of polyimides and polyamides, while the two terminal alkyne groups offer a pathway for cross-linking reactions, metal-catalyzed polymerizations, and the formation of carbon-rich networks.

The rigidity of the phenyl ring and the linear ethynyl groups contribute to the formation of polymers with high glass transition temperatures (Tg) and excellent thermal stability. Furthermore, the π-conjugated system of the ethynyl groups can be extended through polymerization, leading to materials with interesting optoelectronic properties.

High-Performance Thermosets for Demanding Applications

One of the most significant applications of 3,5-diethynylaniline is in the formulation of high-performance thermosetting resins, which are crucial for industries such as aerospace, defense, and microelectronics.[1] The ethynyl groups can undergo thermal or catalytic cross-linking to form a dense, three-dimensional network, resulting in materials with exceptional thermal and oxidative stability, high mechanical strength, and resistance to chemical degradation.[1]

Causality of Performance: The Cross-linking Advantage

The exceptional properties of thermosets derived from 3,5-diethynylaniline are a direct consequence of the cross-linking of the ethynyl groups. Upon heating, these groups can react via several mechanisms, including:

-

Addition reactions: The triple bonds can undergo addition reactions with themselves or other reactive species, leading to the formation of a highly cross-linked network.

-

Cyclotrimerization: Three ethynyl groups can react to form a stable benzene ring, creating strong, rigid cross-linking points within the polymer matrix.[2]

-

Diels-Alder reactions: The ethynyl groups can act as dienophiles in Diels-Alder reactions, further increasing the cross-link density.

This intricate network structure restricts polymer chain mobility, leading to a high glass transition temperature and excellent dimensional stability at elevated temperatures.

Caption: Idealized Dendritic Structure.

Conclusion and Future Outlook

3,5-Diethynylaniline stands out as a highly versatile and promising monomer in materials science. Its unique molecular architecture enables the creation of a diverse range of materials, from highly durable thermosets for extreme environments to intricate porous and hyperbranched polymers with tailored functionalities. The ability to control the polymerization and cross-linking pathways provides a powerful tool for fine-tuning the properties of the resulting materials.

Future research is expected to focus on the development of novel catalytic systems for the controlled polymerization of 3,5-diethynylaniline, leading to polymers with well-defined architectures and properties. Furthermore, the exploration of its use in advanced applications such as organic electronics, membranes for gas separation, and as precursors for high-performance carbon materials will undoubtedly continue to expand. As the demand for advanced materials with superior performance continues to grow, 3,5-diethynylaniline is poised to play an increasingly important role in shaping the future of materials science and technology.

References

-

Synthesis and Characterization of a Novel Hyperbranched Poly(Diethynylbenzene-Silane). Available at: [Link]

-

Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Synthesis of hyperbranched polymers with controlled structure. RSC Publishing. Available at: [Link]

-

Synthesis of Branched and Hyperbranched Polystyrenes Dendrimers have recently received much attention as materials with novel ph - Controlled Radical Polymerization. Available at: [Link]

-

Hyperbranched Macromolecules: From Synthesis to Applications. MDPI. Available at: [Link]

-

Mechanical properties of polymers. ResearchGate. Available at: [Link]

-

The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. Available at: [Link]

- Process for the preparation of 3,5-dimethyl aniline. Google Patents.

-

Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. ResearchGate. Available at: [Link]

-

SYNTHESIS AND PROPERTIES OF POLY-1,3,5-TRIAZINES*. Available at: [Link]

-

Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI. Available at: [Link]

- Method for preparing 3,5-dichloroaniline. Google Patents.

-

3,5-Diethylaniline. PubChem. Available at: [Link]

-

A nanoporous organic polymer constructed from a 1,3,5-triazine derivative via ethynyl cyclotrimerization reaction: Synthesis. JOCPR. Available at: [Link]

-

Facile Synthesis of a Linear Porous Organic Polymer via Schiff-base chemistry for Propyne/Propylene Separation. Available at: [Link]

-

Dimethylaniline : Synthesis. YouTube. Available at: [Link]

-

Preparation of different carbon materials by thermochemical conversion of lignin. CORE. Available at: [Link]

-

PREPARATION AND CHARACTERIZATION OF THE CARBON NANOFIBER MAT PRODUCED FROM ELECTROSPUN PAN/LIGNIN PRECURSORS BY ELECT. Available at: [Link]

-

Advanced Crosslinking for Next-Generation Semiconductor Packaging. XLYNX Materials. Available at: [Link]

-

Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Available at: [Link]

-

Preparation of Different Carbon Materials by Thermochemical Conversion of Lignin. ResearchGate. Available at: [Link]

-

Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC. Available at: [Link]

-

Carbonized Aminal-Linked Porous Organic Polymers Containing Pyrene and Triazine Units for Gas Uptake and Energy Storage. MDPI. Available at: [Link]

- Process for production of 3,5-dimethyl aniline. Google Patents.

-

Preparation and characterization of lignin-derived carbon aerogels. Frontiers. Available at: [Link]

-

Preparation and properties of novel green poly(ether–ester urethane)s insulating coatings based on polyols derived from glycolyzed PET, castor oil, and adipic acid and blocked isocyanate. DOI. Available at: [Link]

-

Processing nanoporous organic polymers in liquid amines. ResearchGate. Available at: [Link]

Sources

Technical Guide: Safety & Hazard Profile of 3,5-Diethynylaniline

This guide serves as an authoritative technical whitepaper on the safety, handling, and hazard profile of 3,5-Diethynylaniline .[1][2][3] It is designed for researchers and safety officers who require more than a standard Safety Data Sheet (SDS) can provide, synthesizing chemical principles with practical laboratory experience.[1]

CAS No: 402956-36-9 Formula: C₁₀H₇N Molecular Weight: 141.17 g/mol Synonyms: 3,5-Diethynylbenzenamine; 3,5-Bis(ethynyl)aniline.[1][2][3][4]

Part 1: Executive Hazard Assessment

Senior Scientist Insight: 3,5-Diethynylaniline is a "dual-threat" reagent.[1][2][3] It combines the systemic toxicity risks of aromatic amines (methemoglobinemia, sensitization) with the physical instability of terminal di-alkynes (exothermic polymerization, shock sensitivity).[1][2][3] Unlike standard solvents or reagents, this compound is often synthesized in-house or purchased in small batches for Covalent Organic Framework (COF) synthesis, meaning commercial SDS data is often sparse or generic.[1][2][3]

Critical Risk Summary:

-

Health: Acute toxicity (Oral/Dermal/Inhalation), Skin Sensitizer, Eye Irritant.[1]

-

Physical: High-energy compound.[1][2][3] The two ethynyl groups (

) render the molecule susceptible to exothermic decomposition or polymerization if heated or catalyzed by metal ions.[1][2][3] -

Storage: Must be stored cold (

), dark, and under inert atmosphere (Argon/Nitrogen).

Part 2: Detailed Hazard Identification (GHS & Mechanistic)[2][3]

While specific toxicological data (LD50) for this exact isomer is limited, its hazard profile is derived from the Structure-Activity Relationship (SAR) of analogous 3-ethynylanilines and di-ethynylbenzenes.[1][2][3]

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed.[1][2][3] | H301/H302 |

| Skin Irritation | Cat 2 | Causes skin irritation.[1][2] | H315 |

| Eye Irritation | Cat 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exp. | Cat 3 | May cause respiratory irritation.[1][2][3] | H335 |

| Sensitization | Cat 1 | May cause an allergic skin reaction.[1] | H317 |

| Physical Hazard | Unclassified | Risk of explosion if heated under confinement.[1] | EUH044 |

Mechanistic Toxicology & Reactivity

The Aromatic Amine Vector (Biological Toxicity) [1][2][3]

-

Mechanism: Like other anilines, 3,5-diethynylaniline can undergo N-hydroxylation in the liver (Cytochrome P450 pathway).[1][2][3] The resulting N-hydroxylamine is a potent oxidant that converts hemoglobin (

) to methemoglobin (

The Di-Ethynyl Vector (Physical Instability)

-

Mechanism: Terminal alkynes are thermodynamically unstable relative to their polymers.[1][2] The presence of two ethynyl groups on a single benzene ring increases the energy density.[1][2]

-

Trigger: Transition metals (Cu, Ag, Hg) can form metal acetylides , which are primary explosives.[1] Do not use metal spatulas or store in containers with metallic impurities.[1][2]

Part 3: Scientific Visualization (Hazard Logic)[2][3]

The following diagram illustrates the causal link between the chemical structure and the specific hazards, providing a logical basis for the safety protocols.

Caption: Structural decomposition of hazards showing the dual-risk nature of the molecule.[1][2][3]

Part 4: Safe Handling Protocol (The "Senior Scientist" Standard)

This protocol moves beyond "wear gloves" to a self-validating workflow designed to prevent exposure and degradation.[1][2][3]

Storage & Stability[1][2][3]

-

Temperature: Store at

to -

Atmosphere: Argon or Nitrogen backfill is mandatory.[1][2] The amine oxidizes in air; the alkynes cross-link.[1][2]

-

Container: Amber glass vials with Teflon-lined caps. Never store in metal containers.

Experimental Workflow

Objective: Synthesize a COF or intermediate without inducing polymerization or inhaling dust/vapors.

-

Preparation (The "Double Barrier"):

-

Weighing & Transfer:

-

Anti-Static: Use an anti-static gun if the solid is fluffy.[1][2] Static discharge can theoretically ignite organic dusts, though less likely here than with peroxides.[1][2]

-

Tools: Use plastic or ceramic spatulas .[1] Avoid stainless steel if possible, and strictly ban copper/brass tools to prevent acetylide formation.[1][2]

-

-

Reaction Monitoring:

Waste Disposal[1][2][3][5]

-

Segregation: Do not mix with oxidizing acids (Nitric/Sulfuric) or heavy metal waste.[1][2]

-

Quenching: If disposing of unreacted material, dilute significantly in an organic solvent (Acetone/DCM) before placing in the halogenated waste stream.[1]

Part 5: Emergency Response & First Aid[2][3]

Scenario: Spillage in the Fume Hood

-

Evacuate: Clear the immediate area.

-

PPE Up: Don a respirator (organic vapor cartridge) if outside the hood.[1][2]

-

Neutralize: Cover spill with sand or vermiculite.[1][2] Do not use paper towels (combustible).[1][2]

-

Clean: Scoop into a waste jar using a plastic scoop. Wipe surface with weak acid (dilute acetic acid) to protonate the amine and solubilize residues, followed by soap water.[1][2]

Scenario: Skin Contact

-

Immediate Wash: Flush with water for 15 minutes.[1][2][5] Use soap.[1][2]

-

Observation: Monitor for signs of absorption (headache, dizziness, blue lips) for 24 hours. Aromatic amines have a delayed systemic effect.[1][2]

Part 6: Handling Decision Tree

This flowchart guides the researcher through the decision-making process when handling 3,5-Diethynylaniline to ensure integrity and safety.

Caption: Operational workflow emphasizing the assessment of reagent quality before use.

References

-

BLD Pharm. (2024).[1][2] Safety Data Sheet: 3,5-Diethynylaniline (CAS 402956-36-9).[1][2][3][4][6][7] Retrieved from

-

National Institutes of Health (PubChem). (2024).[1][2] Compound Summary: 3,5-Dimethylaniline (Analogous Hazard Data).[1][2] Retrieved from [1][3]

-

Fisher Scientific. (2024).[1][2][5] Safety Data Sheet: 3-Ethynylaniline (Structural Analog). Retrieved from

-

ECHEMI. (2024).[1][2] Benzenamine, 3,5-diethynyl- Supplier and Safety Info. Retrieved from

Sources

- 1. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 207226-02-6|3-Ethynylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. 326002-91-9|4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline|BLD Pharm [bldpharm.com]

- 4. 14235-81-5|4-Ethynylaniline|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. 52324-05-7|3-Ethynyl-N,N-dimethylaniline|BLD Pharm [bldpharm.com]

- 7. 54060-30-9|3-Ethynylaniline|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 3,5-Diethynylaniline

Introduction: The Strategic Importance of 3,5-Diethynylaniline in Advanced Material and Pharmaceutical Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This powerful transformation, typically catalyzed by palladium and copper complexes, has broad applications in the synthesisbleshooting-guide-sonogashira-coupling-failures.pdf) 13. Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [https://solubilityofthings.com/safety-and-handling-o[1][2]f-organometallic-compounds]([Link]) 14. Lab Manager. (2024, July 8). Safety First: Essential Guidelines for Handling Resea[3]rch Reagents and Equipment. Retrieved from [Link] 15. BenchChem. (2025, December). *Troubleshooting low reactivity in Sonogashira coupling reactions of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.

3,5-Diethynylaniline is a particularly valuable and versatile building block. Its bifunctional nature, possessing two terminal alkyne groups and[1][3] an aniline moiety, allows for the construction of complex, conjugated systems. These structures are of significant interest in the development of novel organic electronics, conductive polyme[1]rs, and as key intermediates in the synthesis of pharmacologically active compounds. This guide provides a detailed protocol for the Sonogashira coupling of 3,5-diethynylaniline, with a focus on practical application, mechanistic understanding, and troubleshooting.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sono[3]gashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

It is important to note that copper-free Sonogashira protocols have been developed to*. YouTube. Retrieved from [Link] 17. Reddit. (2021, September 2). *Struggling to make a sonogashira coupling reaction happen circumvent the issue of alkyne homocoupling (Glaser coupling), which is an undesired side reaction promoted by the presence of copper and oxygen.

// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="R-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd0, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [https://www.reddit.com/r/Chempros/comments/i5e49k/sonogashira_troubleshooting_help_needed/]([Link] [label="R-Pd(II)L₂-C≡CR'", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R-C≡C-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Copper Cycle Nodes cu_catali5e[4]49k/sonogashira_troubleshooting_help_needed/)yst [label="Cu(I)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkyne [label="H-C≡C-R'", shape=invh[5]ouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; cu_acetylide [label="Cu-C≡C-R'", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Palladium Cycle pd0 -> oxidative_addition [label="Ar-X", color="#202124"]; oxidative_addition -> pd_intermediate [color="#202124"]; pd_

Sources

CuAAC click chemistry using 3,5-Diethynylaniline

Application Note: High-Fidelity CuAAC Functionalization of 3,5-Diethynylaniline

Executive Summary

3,5-Diethynylaniline (DEA) serves as a high-value "linchpin" monomer in materials science and medicinal chemistry.[1][2] Its unique geometry (meta-substituted alkynes) and functional amine handle allow for the construction of Conjugated Microporous Polymers (CMPs) , Covalent Organic Frameworks (COFs) , and branched pharmaceutical intermediates .[1][2]

However, DEA presents specific challenges in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Oxidative Instability: The terminal aromatic alkynes are prone to Glaser homocoupling.[1]

-

Catalyst Poisoning: The free aniline amine can weakly coordinate Cu(I), potentially arresting the catalytic cycle if non-chelated copper sources are used.[1][2]

This guide provides two distinct protocols: Protocol A for kinetic control (small molecule synthesis) and Protocol B for thermodynamic network formation (polymer synthesis), ensuring high conversion and structural integrity.[1][2]

Strategic Analysis: The DEA "Linchpin"

The utility of DEA lies in its bifunctionality.[1] The alkynes provide the "click" connectivity, while the amine remains available for post-functionalization (e.g., amide coupling, diazonium formation).[2]

Mechanistic Pathway & Diagram

The following diagram illustrates the reaction pathway and the critical decision points for ligand selection to prevent aniline interference.

Caption: Mechanistic flow of DEA click chemistry. Note the critical role of Ligand Selection in outcompeting the substrate's amine group to maintain catalytic turnover.[1]

Critical Experimental Considerations

Solvent Compatibility Table

DEA is an aromatic amine with limited water solubility.[1][2] Solvent choice dictates the reaction rate and workup.[1]

| Solvent System | Solubility of DEA | Application | Pros/Cons |

| tBuOH / H₂O (1:1) | Moderate | Small Molecule Synthesis | Pro: Standard Sharpless conditions; easy workup.Con: May require heating for full DEA dissolution.[1][2] |

| DMF or DMSO | High | Polymerization / Library Synthesis | Pro: High solubility; accelerates rate.Con: Difficult to remove; requires extensive washing.[1][2] |

| THF / H₂O (4:1) | High | Intermediate Synthesis | Pro: Good balance of solubility and rate.Con: THF peroxides must be removed; requires inert atmosphere.[1][2] |

Ligand Selection: The "Aniline Effect"

-

The Problem: The aniline nitrogen has a lone pair that can bind Cu(I).[1][2] While a weak ligand, in high concentrations it can compete with the alkyne, slowing the reaction.[2]

-

The Solution: Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA .[1][2] These ligands bind Cu(I) with high affinity, protecting it from oxidation and preventing the aniline "poisoning" effect [1].[2]

Protocol A: Small Molecule Synthesis (Kinetic Control)

Objective: Synthesis of discrete bis-triazole cores (e.g., for drug fragments or dendrimer cores).[1][2]

Reagents:

Step-by-Step Procedure:

-

Degassing (Critical): In a reaction vial, combine DEA and the Organic Azide in the chosen solvent. Sparge with Argon/Nitrogen for 15 minutes. Reason: Removes dissolved O₂ to prevent Glaser homocoupling of the alkynes.

-

Catalyst Premix: In a separate small vial, dissolve CuSO₄ and TBTA in a minimal amount of solvent. Stir until the blue solution allows the ligand to complex the copper.[1]

-

Initiation: Add the Cu-TBTA solution to the main reaction vial. Immediately add the Sodium Ascorbate (dissolved in water).[1][2] The solution should turn yellow/orange (characteristic of Cu(I)-TBTA).[1][2]

-

Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC or LC-MS.[1][2] The amine handle on DEA makes the starting material distinctively polar/non-polar depending on pH, aiding monitoring.[1][2]

-

Workup (Chelation): Add 5 mL of 0.1 M EDTA or saturated NH₄Cl solution and stir for 30 mins open to air. Reason: Oxidizes Cu(I) to Cu(II) and chelates it, removing copper from the amine functionality.[2]

-

Extraction: Extract with EtOAc. Wash with brine.[1][2] Dry over Na₂SO₄.[1][2]

-

Purification: Silica gel chromatography.

Protocol B: Conjugated Microporous Polymer (CMP) Synthesis

Objective: Creating insoluble, porous networks for gas storage or catalysis.[2]

Reagents:

-

Di- or Tri-azide linker (Monomer B)[1][2] (Stoichiometric balance 1:1 alkyne:azide functional groups)

-

CuI (Copper Iodide) (10 mol%) - Preferred for organic solvothermal conditions.[1][2]

-

Ligand: DIPEA (Diisopropylethylamine) or Pyridine (acts as base/ligand).[1][2]

Step-by-Step Procedure:

-

Vessel Prep: Use a heavy-walled pressure tube or Schlenk flask. Flame dry under vacuum.[1][2]

-

Loading: Add DEA, the Azide linker, and CuI into the flask inside a glovebox or under strict Argon flow.

-

Solvation: Add anhydrous DMF. Sonicate for 5 minutes to ensure homogeneity before the network forms.

-

Thermal Cure: Seal the vessel. Heat to 100°C for 24–48 hours without stirring (static polymerization) or with slow stirring.[1][2] Reason: Higher temperature drives the reaction to high conversion, essential for rigid network formation [2].[2]

-

Isolation: The mixture will form a gel or precipitate.[1] Filter the solid.[1]

-

Soxhlet Extraction (Mandatory): The porous network will trap catalyst and unreacted monomer.[1][2] Perform Soxhlet extraction with:

-

Activation: Dry in a vacuum oven at 80°C for 24 hours.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Green/Blue Reaction Mixture | Oxidation of Cu(I) to Cu(II).[1][2] Reaction has stalled.[1][2] | Add more Sodium Ascorbate (5–10 equiv).[1][2] Ensure inert atmosphere. |

| Unknown High MW Impurities | Glaser Coupling (Alkyne-Alkyne).[1][2] | Rigorous degassing is required.[1][2] Avoid Cu(II) salts without sufficient reductant.[1][2] |

| Low Yield / Slow Rate | Aniline coordination to Copper.[1][2] | Switch to Cu(MeCN)₄PF₆ with TBTA ligand.[1][2] Increase temperature to 50°C. |

| Product Trapped in Copper | Amine-Copper chelation.[1][2] | Wash crude product with aqueous ammonia or EDTA solution.[1][2] |

References

-

Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[2] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][2] Organic Letters, 6(17), 2853–2855.[2]

-

Kaur, P., Hupp, J. T., & Nguyen, S. T. (2011).[2] Porous Organic Polymers in Catalysis: Opportunities and Challenges. ACS Catalysis, 1(7), 819–835.[2]

-

Meldal, M., & Tornøe, C. W. (2008).[2] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][5][6] Chemical Reviews, 108(8), 2952–3015.[2]

-

BroadPharm. (n.d.).[1][2] Protocol for Azide-Alkyne Click Chemistry.

Sources

- 1. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesizing conductive dendrimers with 3,5-Diethynylaniline

Executive Summary & Strategic Rationale

This guide details the synthesis of conductive, conjugated dendrimers using 3,5-Diethynylaniline (DEA) . Unlike standard phenylacetylene dendrimer cores (e.g., 1,3,5-triethynylbenzene), DEA possesses a unique C2v symmetry with an exocyclic amine handle.

Why this molecule?

-

Molecular Electronics: The amine group (

) serves as a specific "alligator clip" for binding to gold (Au) or Indium Tin Oxide (ITO) surfaces, allowing the dendrimer to function as a vertical molecular wire in self-assembled monolayers (SAMs). -

Conjugation Pathway: The meta-substitution of the ethynyl groups preserves the

-conjugation network essential for electron transport (hopping mechanism) or delocalization. -

Orthogonal Functionalization: The amine allows for post-synthetic modification (e.g., amide coupling) without disrupting the conductive carbon-rich backbone.

Material Science Context: The Conductivity Mechanism

Conductivity in organic dendrimers differs from metallic conduction. It relies on the overlap of

-

Mechanism: Charge transport occurs via incoherent hopping between redox-active sites or coherent tunneling through the conjugated backbone.

-

Role of DEA: DEA acts as the Focal Point . By growing dendrons off the 3,5-positions, the amine remains free to anchor the construct to an electrode, facilitating charge injection into the dendritic structure.

Synthesis Workflow: The Convergent Approach

We utilize a Convergent Synthesis strategy.[1] This method affords higher purity than divergent growth, as it prevents the formation of statistical defects that break the conductive pathway.

Diagram 1: Strategic Synthesis Workflow

The following diagram illustrates the pathway from precursor to the final conductive assembly.

Caption: Convergent workflow transforming 3,5-dibromoaniline into a conductive dendrimer scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (3,5-Diethynylaniline)

Note: While 3,5-diethynylaniline can be purchased, synthesizing it freshly ensures the amine is not oxidized.

Reagents:

-

3,5-Dibromoaniline (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (2.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [

] (0.02 eq) -

Copper(I) Iodide [CuI] (0.01 eq)

-

Triethylamine (

) / THF (1:1 mix)

Step-by-Step:

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (

). Oxygen is the enemy of conductive polymers (oxidative defects). -

Dissolution: Dissolve 3,5-dibromoaniline in degassed

. -

Catalyst Addition: Add

and CuI. The solution should turn slightly yellow/brown. -

Coupling: Add TMSA dropwise via syringe. Heat to

for 12 hours. -

Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Purify via column chromatography (Silica, Hexane/EtOAc 9:1).

-

Deprotection: Dissolve the TMS-intermediate in MeOH. Add

(3.0 eq). Stir at RT for 2 hours. -

Isolation: Dilute with water, extract with ether. Dry over

.-

Yield Target: >85% as a pale yellow solid.

-

Protocol B: The "Moore" Coupling (Dendron Attachment)

This step attaches the conductive "arms" to the DEA core.

Reagents:

-

3,5-Diethynylaniline (Core) (1.0 eq)

-

Iodo-functionalized Phenylacetylene Dendron (Gn-I) (2.2 eq)

- (Tetrakis) (0.05 eq)

-

CuI (0.02 eq)

-

Diisopropylamine (DIPA) / Toluene (Solvent)

Critical Procedure:

-

Degassing (Freeze-Pump-Thaw): This is non-negotiable for high-generation dendrimers. Dissolve Core and Dendron in DIPA/Toluene. Freeze in liquid

, apply vacuum, thaw. Repeat -

Reaction: Add catalysts under Argon flow. Heat to

for 24–48 hours.-

Note: The amine on the core can weakly coordinate to Pd. We use a slightly higher catalyst loading (5 mol%) compared to standard couplings to compensate.

-

-

Purification (The Challenge): High-generation dendrimers stick to silica.

-

Method: Use Size Exclusion Chromatography (SEC) (Bio-Beads S-X1) utilizing THF as the eluent. This separates the product based on hydrodynamic volume, removing homo-coupled dendrons.

-

Quantitative Data & Characterization

To validate the structure and conductivity potential, the following data points must be met.

Table 1: Key Characterization Metrics

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | Alkyne Proton | Disappearance of | Confirms full coupling of the core alkynes. |

| MALDI-TOF | Molecular Ion | Verifies no defect structures (missing arms). | |

| UV-Vis | Bathochromic shift (Red shift) | Indicates extended | |

| Cyclic Voltammetry | Oxidation Potential | Reversible waves | Demonstrates stability of the radical cation (hole transport). |

Diagram 2: Electronic Pathway & Anchoring

Visualizing how the synthesized molecule functions as a conductive component.

Caption: Charge injection pathway from the electrode through the amine anchor into the conjugated dendrimer.

Troubleshooting & Expert Insights

-

Problem: Catalyst Poisoning.

-

Cause: The free amine on DEA can bind to Palladium, shutting down the catalytic cycle.

-

Solution: If yields are low (<50%), protect the amine as a trifluoroacetamide before the Sonogashira coupling. Deprotect with mild base (

) after the dendrimer is built.

-

-

Problem: "Black Gunk" Formation.

-

Cause: Oxidation of the alkyne or polymerization.

-

Solution: Ensure strict exclusion of light and oxygen. Wrap flasks in aluminum foil during reaction.

-

-

Problem: Solubility Issues.

-

Cause: Rigid rod backbones aggregate via

- -

Solution: Ensure the dendrons (Gn) have peripheral solubilizing groups (e.g., t-butyl or hexyl chains).

-

References

-

Moore, J. S. (1997). "Shape-Persistent Molecular Architectures of Nanoscale Dimension." Accounts of Chemical Research, 30(9), 402–413.

-

Tour, J. M. (1996). "Conjugated Macromolecules of Precise Length and Constitution. Organic Synthesis for the Construction of Nanoarchitectures." Chemical Reviews, 96(1), 537–554.

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of acyl halides with terminal acetylenes." Journal of Organometallic Chemistry, 653(1-2), 46–49.

-

Nierengarten, J. F., et al. (1998). "Fullerene-Oligophenyleneethynylene Conjugates: Synthesis and Properties." Journal of the American Chemical Society, 120(42), 10990–10991.

Sources

Synthesis of Porous Organic Polymers from Ethynyl Anilines: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of porous organic polymers (POPs) derived from ethynyl aniline monomers. The protocols and insights presented herein are grounded in established scientific principles and aim to empower researchers to explore this promising class of materials.

Introduction: The Promise of Porous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by their robust, covalently linked organic frameworks that create permanent, well-defined pores.[1][2] Unlike their inorganic counterparts like zeolites and silica, POPs offer exceptional tunability in terms of their chemical composition, pore size, and surface functionality.[1][3] This high degree of designability makes them attractive for a wide range of applications, including gas storage and separation, catalysis, and, of particular interest to the target audience, biomedical applications such as drug delivery.[1][4][5]

Ethynyl anilines are particularly valuable building blocks for POPs. The presence of both a reactive ethynyl group and a functionalizable aniline moiety allows for the creation of diverse polymer structures with tailored properties. The aniline group can be readily modified post-synthesis to introduce specific functionalities, enhancing their utility in targeted applications.

This guide will focus on the synthesis of ethynyl aniline-based POPs via the Sonogashira-Hagihara cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[6][7] We will then delve into the essential characterization techniques required to validate the synthesis and understand the material's properties. Finally, we will explore the exciting potential of these materials in drug delivery and catalysis.

Synthesis of Ethynyl Aniline-Based POPs via Sonogashira-Hagihara Cross-Coupling

The Sonogashira-Hagihara cross-coupling reaction is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is highly efficient and proceeds under relatively mild conditions, making it ideal for the synthesis of complex polymeric structures.[7] In the context of POP synthesis, this reaction is used to polymerize multifunctional ethynyl and halide monomers, leading to the formation of a highly cross-linked, porous network.

Causality Behind Experimental Choices

The selection of monomers is the primary determinant of the final polymer's properties. A typical synthesis involves the reaction of a multi-ethynyl monomer with a multi-haloaryl monomer. To create a porous structure, at least one of the monomers must have a rigid, non-planar geometry to prevent efficient packing of the polymer chains.

-

Monomers: For this protocol, we will use a tetra-ethynyl monomer, such as tetrakis(4-ethynylphenyl)methane, and a di-haloaniline, like 2,5-dibromoaniline. The tetrahedral geometry of the ethynyl monomer will ensure the formation of a 3D porous network. The bromoaniline provides the halide functionality for the cross-coupling and introduces the versatile aniline group into the polymer framework.

-

Catalyst System: The standard catalyst system for Sonogashira-Hagihara coupling consists of a palladium(0) source, typically formed in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, such as copper(I) iodide (CuI).[6] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination to form the C-C bond, while the copper co-catalyst activates the alkyne.[6]

-

Solvent and Base: A suitable solvent system is crucial for solubilizing the monomers and catalysts. A mixture of a polar aprotic solvent like dimethylformamide (DMF) and a base like triethylamine (TEA) is commonly employed. The base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct of the reaction.[7]

Experimental Workflow Diagram

Caption: Synthesis and characterization workflow for ethynyl aniline-based POPs.

Detailed Experimental Protocol

Materials:

-

Tetrakis(4-ethynylphenyl)methane (TEPM)

-

2,5-Dibromoaniline

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Triethylamine (TEA)

-

Methanol

-

Acetone

-

Chloroform

-

Schlenk flask and line

-

Magnetic stirrer with heating

-

Soxhlet extraction apparatus

Procedure:

-

Monomer and Catalyst Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add tetrakis(4-ethynylphenyl)methane (e.g., 0.5 mmol) and 2,5-dibromoaniline (e.g., 1.0 mmol).

-

Catalyst Addition: To the flask, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.025 mmol) and copper(I) iodide (e.g., 0.05 mmol).

-

Solvent Addition and Degassing: Add anhydrous DMF (e.g., 20 mL) and anhydrous TEA (e.g., 10 mL) to the flask. The flask is then subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 48 hours. A precipitate will form as the polymer network grows and becomes insoluble.

-

Work-up and Purification:

-

After cooling to room temperature, the solid polymer is collected by filtration.

-

The collected solid is washed sequentially with DMF, water, methanol, and acetone to remove unreacted monomers, catalysts, and other impurities.

-

To ensure high purity, the polymer is further purified by Soxhlet extraction with methanol for 24 hours, followed by chloroform for another 24 hours.

-

The purified polymer is then dried in a vacuum oven at 80 °C overnight.

-

Characterization of Ethynyl Aniline-Based POPs

Thorough characterization is essential to confirm the successful synthesis of the POP and to determine its physical and chemical properties.

Structural and Morphological Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polymer by identifying the disappearance of the characteristic C-H stretching of the terminal alkyne (around 3300 cm⁻¹) and the C-Br stretching of the haloaniline (around 500-600 cm⁻¹), and the appearance of new bands corresponding to the polymer backbone.[8]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR spectroscopy provides detailed information about the carbon environment in the polymer network, confirming the formation of the desired covalent bonds.[8]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and porous structure of the synthesized POPs.[9]

Porosity and Surface Area Analysis

-

Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the POP.[9] A high surface area is a key indicator of a well-developed porous structure.

| Property | Typical Range for Ethynyl Aniline-Based POPs |

| BET Surface Area | 400 - 1200 m²/g |

| Pore Volume | 0.3 - 0.8 cm³/g |

| Pore Size | Microporous (<2 nm) to Mesoporous (2-50 nm)[4] |

Potential Applications in Drug Development and Beyond

The unique properties of ethynyl aniline-based POPs make them highly promising for a variety of applications relevant to drug development and other scientific fields.

Drug Delivery Systems

The high surface area and tunable pore size of these POPs make them excellent candidates for drug delivery vehicles.[10][11] The porous network can encapsulate therapeutic agents, protecting them from degradation and allowing for controlled release.[10][12] The presence of the aniline group provides a handle for post-synthetic modification, enabling the attachment of targeting ligands for site-specific drug delivery or stimuli-responsive moieties for on-demand release.[11][13] For instance, the polymer could be functionalized to release a drug in response to changes in pH, which is often different in tumor microenvironments compared to healthy tissue.[12]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Frontiers | Porous Organic Polymers: An Emerged Platform for Photocatalytic Water Splitting [frontiersin.org]

- 3. Porous Organic Polymers [senker.uni-bayreuth.de]

- 4. mdpi.com [mdpi.com]

- 5. Creation and bioapplications of porous organic polymer materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Application Note: Chemoselective Sandmeyer Functionalization of 3,5-Diethynylaniline Scaffolds

Executive Summary & Strategic Analysis

The functionalization of 3,5-diethynylaniline into 1-halo-3,5-diethynylbenzene derivatives is a critical transformation in the synthesis of carbon-rich scaffolds (graphynes), Metal-Organic Frameworks (MOFs), and molecular electronic linkers.

However, this specific substrate presents a severe chemoselectivity challenge : the incompatibility of terminal alkynes with the classical Copper(I) catalysts used in Sandmeyer reactions.

The "Copper Trap"

Standard Sandmeyer protocols utilize Cu(I) salts (CuCl, CuBr). In the presence of terminal alkynes (

-

Safety Hazard: Copper acetylides are potentially explosive when dry.

-

Side Reactions: Oxidative homocoupling (Glaser coupling) of the alkynes, resulting in polymerization rather than the desired halide substitution.

The Solution Architecture

To maintain scientific integrity and safety, this guide provides two distinct protocols based on the desired halide:

-

Protocol A (Iodination): A Metal-Free pathway using Potassium Iodide (KI). This is the direct route for 3,5-diethynylaniline, avoiding copper entirely.

-

Protocol B (Bromination/Chlorination): A Protection-Dependent pathway. Because Cu(I) is required for bromination/chlorination, the alkynes must be TMS-protected first to prevent acetylide formation.

Reaction Logic & Workflow (Visualization)

The following decision matrix illustrates the necessary synthetic pathways to avoid catalyst poisoning and side reactions.

Figure 1: Strategic workflow differentiating between metal-free iodination and protection-dependent bromination to ensure chemoselectivity.

Protocol A: Metal-Free Iodination (Direct Route)

Target: 1-Iodo-3,5-diethynylbenzene

Mechanism: Diazotization followed by nucleophilic substitution with Iodide (

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: 3,5-Diethynylaniline (1.0 equiv)

-

Acid: HCl (6M aqueous)

-

Diazotization: Sodium Nitrite (

, 1.1 equiv) -

Nucleophile: Potassium Iodide (

, 2.5 equiv) -

Solvent: Water / Acetonitrile (1:1 mixture for solubility)

-

Temp Control: Ice bath (

)

Step-by-Step Methodology

-

Solubilization & Acidification:

-

In a round-bottom flask, suspend 3,5-diethynylaniline (5 mmol) in a mixture of

(10 mL) and Water (10 mL). -

Cool to

in an ice/water bath. -

Add HCl (6M, 15 mL) dropwise. Note: The amine may precipitate as the hydrochloride salt; vigorous stirring is essential.

-

-

Diazotization (The Critical Window):

-

Dissolve

(5.5 mmol) in minimal water (2 mL). -

Add the nitrite solution dropwise to the amine mixture, maintaining internal temperature below 5°C .

-

Stir for 20 minutes at

. The solution should become clear/yellowish as the diazonium salt forms. -

Validation: Test a drop with starch-iodide paper (should turn blue immediately, indicating excess

).

-

-

Iodination (Substitution):

-

Dissolve

(12.5 mmol) in water (5 mL). -

Add the

solution slowly to the cold diazonium mixture. -

Observation: Nitrogen gas evolution (

) will occur, and the solution will turn dark red/brown due to iodine liberation. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup & Purification:

-

Quench excess iodine with saturated aqueous

(Sodium Thiosulfate) until the dark color fades to yellow. -

Extract with Ethyl Acetate (

mL). -

Wash organic layer with Brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is light-sensitive; store in the dark.

-

Protocol B: Cu-Mediated Bromination (Protected Route)

Target: 1-Bromo-3,5-diethynylbenzene Constraint: Requires Cu(I) or Cu(II), mandating alkyne protection.

Phase 1: Protection (TMS-Cl)

Do not skip this step. Direct reaction with CuBr will fail.

-

Dissolve 3,5-diethynylaniline in THF (

). -

Add LiHMDS (2.2 equiv) followed by TMS-Cl (2.5 equiv).

-

Workup to isolate 3,5-bis((trimethylsilyl)ethynyl)aniline .

Phase 2: Non-Aqueous Sandmeyer (Doyle Procedure)

Using tert-butyl nitrite (

Reagents:

-

Substrate: TMS-protected aniline (1.0 equiv)

-